![molecular formula C17H17BrN2O B5149679 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide](/img/structure/B5149679.png)
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its promising effects in various biomedical studies, particularly in the treatment of cancer, neurodegenerative diseases, and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide typically involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalytic systems and optimized reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide has been extensively studied for its potential use in various biomedical applications. The compound has shown promising effects in:
Cancer Treatment: It has demonstrated low toxicity and high selectivity for cancer cells.
Neurodegenerative Diseases: The compound has potential therapeutic applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Inflammation: It inhibits the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
Mécanisme D'action
The exact mechanism of action of 1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is not fully understood. studies suggest that the compound may exert its effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The compound also induces the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1.
Comparaison Avec Des Composés Similaires
1-[4-(3-Imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide is unique due to its specific structure and biological activity. Similar compounds include:
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazole-containing compounds: These compounds also have therapeutic potential and are used in the treatment of various diseases.
Propriétés
IUPAC Name |
1-[4-(3-imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.BrH/c1-12(20)13-6-8-16(9-7-13)19-11-15-5-3-2-4-14(15)10-17(19)18;/h2-9,18H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNLWDBAAVUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3CC2=N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5149597.png)
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
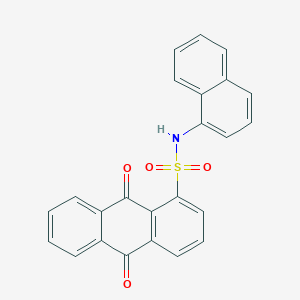
![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
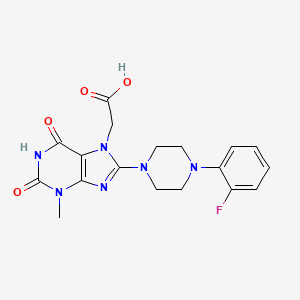
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
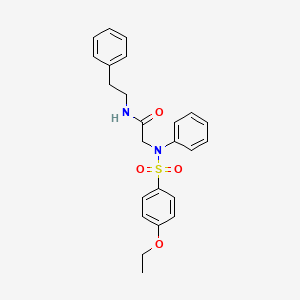
![2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
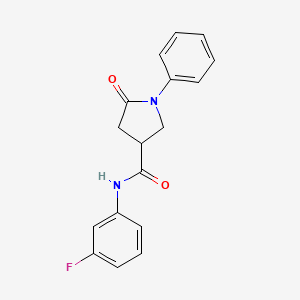
![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide](/img/structure/B5149689.png)
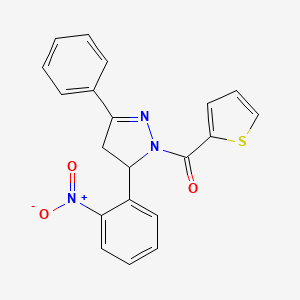
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
